4-(3,4,5-Trimethylheptyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4,5-Trimethylheptyl)phenol is an organic compound with the molecular formula C16H26O. It is a type of alkylphenol, characterized by the presence of a phenolic hydroxyl group attached to an alkyl chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4,5-Trimethylheptyl)phenol typically involves the alkylation of phenol with 3,4,5-trimethylheptyl halides under basic conditions. The reaction is carried out in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(3,4,5-Trimethylheptyl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are employed under controlled conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, sulfonyl, and halogenated derivatives
Wissenschaftliche Forschungsanwendungen
4-(3,4,5-Trimethylheptyl)phenol has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(3,4,5-Trimethylheptyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. Additionally, the alkyl chain enhances the compound’s lipophilicity, facilitating its incorporation into lipid membranes and affecting membrane-associated processes .
Vergleich Mit ähnlichen Verbindungen
Phenol: A simpler compound with a single hydroxyl group attached to a benzene ring.
3,4,5-Trimethylphenol: Similar structure but lacks the extended alkyl chain.
4-tert-Butylphenol: Contains a tert-butyl group instead of the trimethylheptyl group.
Uniqueness: 4-(3,4,5-Trimethylheptyl)phenol is unique due to its extended alkyl chain, which imparts distinct physicochemical properties, such as increased hydrophobicity and altered reactivity. These properties make it suitable for specific applications where other phenolic compounds may not be as effective .
Eigenschaften
CAS-Nummer |
121158-58-5 |
---|---|
Molekularformel |
C16H26O |
Molekulargewicht |
234.38 g/mol |
IUPAC-Name |
4-(3,4,5-trimethylheptyl)phenol |
InChI |
InChI=1S/C16H26O/c1-5-12(2)14(4)13(3)6-7-15-8-10-16(17)11-9-15/h8-14,17H,5-7H2,1-4H3 |
InChI-Schlüssel |
AOOKHLGAVNECET-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C)C(C)CCC1=CC=C(C=C1)O |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.